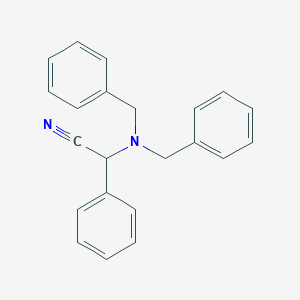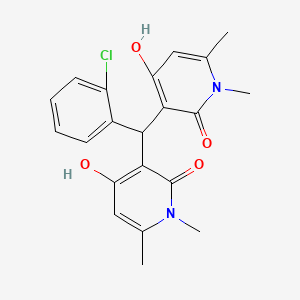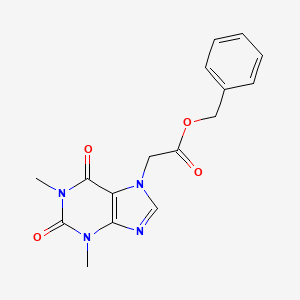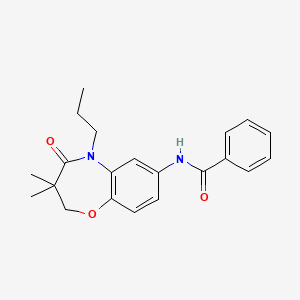
2-(Dibenzylamino)-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibenzylamino)-2-phenylacetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenylacetonitrile backbone, with two dibenzylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile typically involves the reaction of benzylamine with benzyl cyanide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzylamine, followed by nucleophilic attack on the benzyl cyanide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Dibenzylamino)-2-phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under strong oxidative conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or THF.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(Dibenzylamino)-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways. The dibenzylamino groups can enhance the compound’s binding affinity to certain proteins, influencing its biological activity .
Comparison with Similar Compounds
Benzylamine: A simpler amine with similar reactivity but lacking the nitrile group.
Phenylacetonitrile: Contains the nitrile group but lacks the dibenzylamino groups.
Dibenzylamine: Contains the dibenzylamino groups but lacks the nitrile group.
Uniqueness: 2-(Dibenzylamino)-2-phenylacetonitrile is unique due to the combination of its nitrile and dibenzylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(dibenzylamino)-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c23-16-22(21-14-8-3-9-15-21)24(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20/h1-15,22H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIHREWVSWLSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2770195.png)

![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2770199.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)



![3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2770209.png)

![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)

